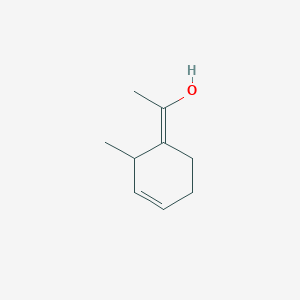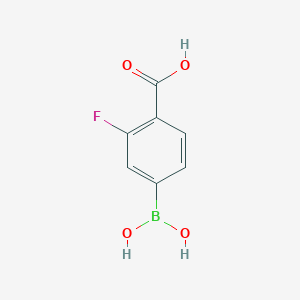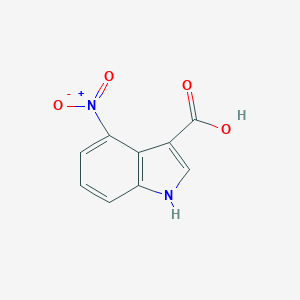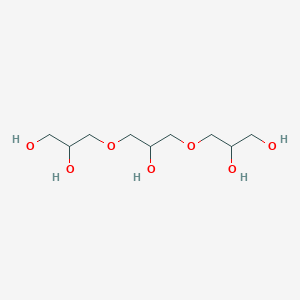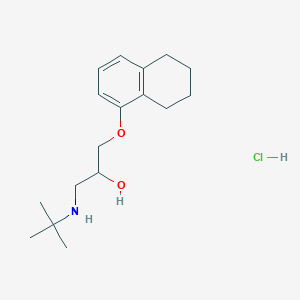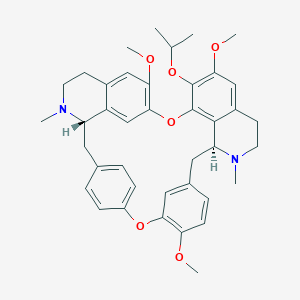
7-O-Isopropyl fangchinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-Isopropyl fangchinoline is a natural alkaloid compound that is found in the roots of Stephania tetrandra S. Moore, a traditional Chinese medicinal plant. It has been extensively studied for its potential therapeutic properties in various diseases.
Mécanisme D'action
The mechanism of action of 7-O-Isopropyl fangchinoline involves multiple pathways. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB signaling pathway, which is involved in inflammation. Furthermore, it has been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Effets Biochimiques Et Physiologiques
Studies have shown that 7-O-Isopropyl fangchinoline has various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. It also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, it has been shown to improve glucose homeostasis by increasing insulin sensitivity and reducing blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-O-Isopropyl fangchinoline in lab experiments include its natural origin, low toxicity, and potential therapeutic properties. However, the limitations include its low solubility in water, which may limit its use in certain experiments, and its high cost, which may limit its availability for research purposes.
Orientations Futures
For research include investigating its potential therapeutic properties in other diseases and optimizing its synthesis method.
Méthodes De Synthèse
The synthesis of 7-O-Isopropyl fangchinoline involves several steps, including the extraction of the alkaloid compound from the roots of Stephania tetrandra S. Moore, purification, and structural characterization. The extraction process involves grinding the roots of the plant, followed by solvent extraction with ethanol or methanol. The extracted compound is then purified using chromatography techniques such as column chromatography or high-performance liquid chromatography (HPLC). The purified compound is then characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
7-O-Isopropyl fangchinoline has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and cardiovascular diseases. Studies have shown that 7-O-Isopropyl fangchinoline has anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
Propriétés
Numéro CAS |
125247-70-3 |
|---|---|
Nom du produit |
7-O-Isopropyl fangchinoline |
Formule moléculaire |
C40H46N2O6 |
Poids moléculaire |
650.8 g/mol |
Nom IUPAC |
(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-21-propan-2-yloxy-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C40H46N2O6/c1-24(2)46-39-37(45-7)22-28-15-17-42(4)32-19-26-10-13-33(43-5)35(20-26)47-29-11-8-25(9-12-29)18-31-30-23-36(48-40(39)38(28)32)34(44-6)21-27(30)14-16-41(31)3/h8-13,20-24,31-32H,14-19H2,1-7H3/t31-,32-/m0/s1 |
Clé InChI |
BWAFJYRTDWVKOE-ACHIHNKUSA-N |
SMILES isomérique |
CC(C)OC1=C(C=C2CCN([C@@H]3C2=C1OC4=C(C=C5CCN([C@H](C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
SMILES |
CC(C)OC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
SMILES canonique |
CC(C)OC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
Synonymes |
7-O-isopropyl fangchinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



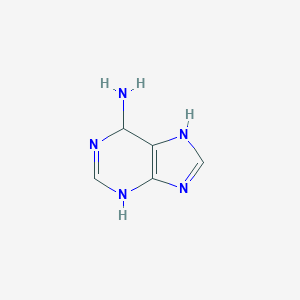
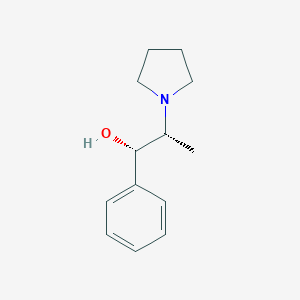

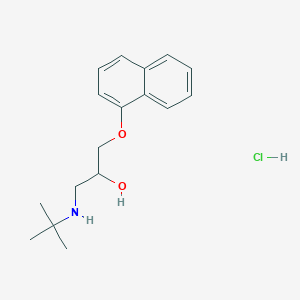
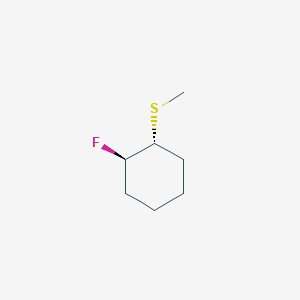
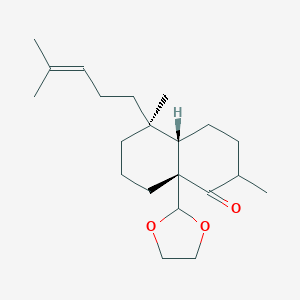
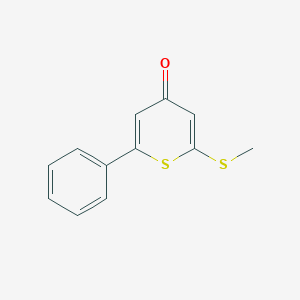
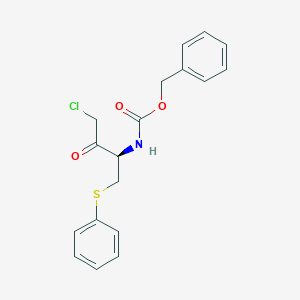
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)
